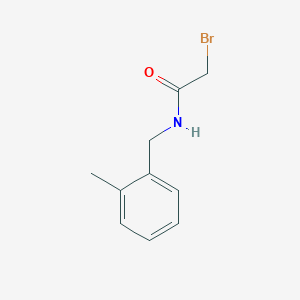

2-Bromo-N-(2-methylbenzyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(2-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIWMHSQPSGADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569881 | |

| Record name | 2-Bromo-N-[(2-methylphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226029-96-4 | |

| Record name | 2-Bromo-N-[(2-methylphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 2 Methylbenzyl Acetamide

Acylation Reactions of 2-Methylbenzylamine (B130908)

The most common and straightforward synthesis involves the nucleophilic acylation of 2-methylbenzylamine. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acylating agent, leading to the formation of the N-substituted amide product. orgoreview.com

A highly effective method for this synthesis is the reaction of 2-methylbenzylamine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. ontosight.aiirejournals.com These acyl halides are very reactive, allowing the reaction to proceed rapidly, often at room temperature. libretexts.org The reaction is a nucleophilic acyl substitution, where the amine displaces the halide from the acylating agent, forming the desired amide and a hydrogen halide byproduct (HBr or HCl). ncert.nic.in

The choice of solvent and the control of temperature are critical for optimizing the yield and purity of the final product.

Solvent Effects: Solvents play a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the acyl halide. The polarity of the solvent can impact reaction efficiency, though the relationship is not always linear. researchgate.net

Interactive Table: Effect of Solvent on Acylation Reactions

| Solvent Class | Examples | General Impact on Acylation |

|---|---|---|

| Polar Aprotic | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) | Generally good solvents for this reaction, as they dissolve the amine and acyl halide without participating in the reaction. They can facilitate high reaction rates. |

| Non-polar Aprotic | Hexane (B92381), Toluene | Can be used, but solubility of the starting amine or the resulting hydrogen halide salt may be limited, potentially slowing the reaction. |

| Protic | Water, Alcohols | Generally avoided as they can react with the highly reactive acyl halide, leading to the formation of carboxylic acids or esters as byproducts. |

Temperature Control: Acylation reactions with acyl halides are typically exothermic. Therefore, temperature control is essential to prevent side reactions and decomposition of the product. The reaction is often initiated at a low temperature (e.g., 0-5 °C) by adding the acyl halide dropwise to a solution of the amine and base. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion. libretexts.org

The acylation reaction produces hydrogen bromide (HBr) as a byproduct. ncert.nic.in This acid will react with the unreacted 2-methylbenzylamine, converting it into its non-nucleophilic ammonium (B1175870) salt, which halts the reaction. youtube.com To prevent this and drive the reaction to completion, a base is added to neutralize the HBr as it forms. orgoreview.combyjus.com

Interactive Table: Comparison of Bases for Acylation

| Base Type | Examples | Role and Characteristics |

|---|---|---|

| Tertiary Amines | Triethylamine (TEA), Pyridine (B92270), N,N-Diisopropylethylamine (DIPEA) | Act as an acid scavenger. Soluble in organic solvents. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. umich.edu |

| Inorganic Bases | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Often used in biphasic systems (e.g., Schotten-Baumann conditions) with an organic solvent and water. youtube.com They are inexpensive and effective at neutralizing the acid. |

The choice of base can influence the reaction's workup procedure. Tertiary amine hydrohalide salts may require aqueous extraction for removal, while inorganic bases are typically removed by filtration or extraction.

While bromoacetyl halides are highly effective, other acylating agents can also be employed.

Bromoacetic Anhydride: This reagent is a suitable alternative to acyl halides and reacts with amines to form the amide. The byproduct is bromoacetic acid, which must also be neutralized by a base. Anhydrides are generally less reactive than acyl halides, which can sometimes provide better control over the reaction.

Acetonitrile: In more novel, green chemistry approaches, acetonitrile has been used as both a solvent and an acetylating agent in the presence of specific catalysts like trimethylsilyl (B98337) iodide (TMSI) or on solid supports like alumina. nih.gov However, this method is less common for producing halo-substituted acetamides.

Reaction with Bromoacetyl Halides (e.g., bromoacetyl bromide)

Bromination Strategies for N-(2-Methylbenzyl)acetamide

An alternative synthetic route starts with N-(2-methylbenzyl)acetamide, which can be prepared by the acetylation of 2-methylbenzylamine with less hazardous reagents like acetyl chloride or acetic anhydride. The subsequent step is the selective bromination of this precursor.

The key challenge in this approach is to achieve regioselective bromination at the alpha-carbon (the carbon adjacent to the carbonyl group) of the acetamide (B32628) moiety, without brominating the electron-rich aromatic ring.

This transformation is typically achieved under conditions that favor the formation of an enol or enolate intermediate. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of an enol. This enol tautomer then acts as a nucleophile, attacking an electrophilic bromine source. masterorganicchemistry.com

Interactive Table: Brominating Agents for Alpha-Halogenation

| Reagent | Conditions | Selectivity and Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr, AcOH) or radical initiator (AIBN) with light/heat. | A common and effective reagent for alpha-bromination of carbonyl compounds. masterorganicchemistry.com The conditions can be tuned to favor radical or ionic pathways, both leading to alpha-substitution. Careful control is needed to prevent benzylic bromination on the methyl group. |

| Bromine (Br₂) | Acetic acid (AcOH) or other acidic media. | Can be used for alpha-bromination. libretexts.org However, it is highly reactive and less selective than NBS, increasing the risk of over-bromination or aromatic ring bromination if a Lewis acid is present. |

| Bromodimethylsulfonium Bromide (BDMS) | Typically used without an added catalyst at low temperatures. | An effective and regioselective reagent for the alpha-monobromination of related compounds like β-keto esters, suggesting potential applicability. acs.org |

It is crucial to avoid Lewis acid catalysts (e.g., FeBr₃), which would activate the aromatic ring towards electrophilic substitution, leading to the undesired bromination of the benzyl (B1604629) group.

Regioselective Bromination of the Acetamide Alpha-Carbon

Selection of Brominating Reagents and Catalysts

The synthesis of 2-Bromo-N-(2-methylbenzyl)acetamide is most directly achieved through the N-acylation of 2-methylbenzylamine. In this context, the "brominating reagent" is incorporated within the acylating agent itself, typically bromoacetyl halide or a related derivative. The key reagents for this transformation are the amine, the bromoacetylating agent, and often a base to neutralize the acid byproduct.

Bromoacetylating Agents: The choice of the bromoacetylating agent is critical and influences reaction conditions and outcomes.

Bromoacetyl Bromide and Bromoacetyl Chloride: These are highly reactive acyl halides that readily react with amines to form the corresponding amide. irejournals.com Bromoacetyl bromide is often favored for its high reactivity. The reaction is typically rapid and exothermic, often requiring cooling to control the rate and prevent side reactions. irejournals.com

Bromoacetic Acid: This can also be used, but it requires activation with a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to facilitate amide bond formation. This route is generally milder but introduces additional reagents and byproducts that need to be removed.

N-Bromosuccinimide (NBS): While NBS is a common brominating agent for allylic and benzylic positions and for the bromination of aromatic rings, it is not typically used for the direct synthesis of α-bromo amides from the corresponding unsubstituted amide in this manner. masterorganicchemistry.com

Bases/Catalysts: The acylation of an amine with an acyl halide produces a hydrohalic acid (HBr or HCl) as a byproduct. A base is typically added to neutralize this acid, which would otherwise protonate the starting amine, rendering it unreactive.

Tertiary Amines: Triethylamine (TEA) or pyridine are commonly used as organic bases. They are soluble in organic solvents and effectively scavenge the acid.

Inorganic Bases: Aqueous solutions of bases like potassium carbonate or sodium bicarbonate can be used in a biphasic system (e.g., Schotten-Baumann conditions). irejournals.com This can simplify the workup procedure.

The selection among these options depends on factors like substrate compatibility, desired reaction rate, and ease of purification.

Control of Substitution Patterns and Minimization of Polybromination

For the synthesis of this compound via the acylation of 2-methylbenzylamine, the primary challenge is not polybromination but rather controlling selectivity to avoid side reactions.

Minimizing N,N-Diacylation: This is generally not a significant issue with primary amines under controlled conditions.

Preventing Nucleophilic Substitution of Bromine: The most significant potential side reaction is the nucleophilic attack of a second molecule of 2-methylbenzylamine on the bromine atom of the newly formed product. This would lead to the formation of N,N'-(ethane-1,2-diyl)bis(2-methylbenzylamine) derivatives.

Control Strategies:

Stoichiometry: Using a slight excess of the acylating agent or carefully controlling the stoichiometry to be 1:1 can minimize the presence of unreacted amine available for the side reaction.

Slow Addition and Temperature Control: Adding the bromoacetyl halide slowly to the amine solution at a low temperature (e.g., 0 °C) helps to control the exothermic reaction and favors the desired acylation over the subsequent substitution. irejournals.com

Choice of Base: Using a non-nucleophilic, sterically hindered base can also help to minimize unwanted side reactions.

"Polybromination" is not a relevant concern for this specific synthetic route, as the bromine atom is introduced via the bromoacetyl group. The substitution pattern is predetermined by the choice of starting materials: 2-methylbenzylamine and a bromoacetylating agent.

Comparative Analysis of Synthetic Routes

The most viable route to this compound is the acylation of 2-methylbenzylamine. Below is a comparative analysis of different methodologies for this transformation.

| Synthetic Route | Reagents | Advantages | Disadvantages |

| Acyl Halide Route | 2-methylbenzylamine, Bromoacetyl bromide/chloride, Triethylamine/Pyridine | High reactivity, fast reaction times, generally good yields. | Highly reactive and corrosive reagents, exothermic reaction requires careful temperature control, potential for side reactions if not controlled. irejournals.com |

| Schotten-Baumann | 2-methylbenzylamine, Bromoacetyl bromide/chloride, Aqueous NaOH/K2CO3 | Uses inexpensive inorganic bases, often simplifies workup. | Risk of hydrolysis of the acyl halide, potential for lower yields if the product is water-sensitive. |

| Coupling Agent Route | 2-methylbenzylamine, Bromoacetic acid, DCC/EDC | Milder reaction conditions, avoids the use of highly corrosive acyl halides. | Requires an additional coupling agent, generates byproducts (e.g., DCU) that can be difficult to remove, may have a lower atom economy. |

Evaluation of Yields and Selectivity Profiles

Yields for the acylation of amines with bromoacetyl bromide are often high, frequently exceeding 80% under optimized conditions. irejournals.com For instance, the synthesis of the related 2-bromo-N-(4-chlorophenyl) acetamide from 4-chloroaniline (B138754) and bromoacetyl bromide proceeds with an 80% yield. irejournals.com

Selectivity in this context refers to the preference for the desired N-acylation product over the potential N-alkylation side product (from the amine attacking the C-Br bond).

Factors Influencing Yield and Selectivity:

Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or ethyl acetate (B1210297) are common and generally provide good yields.

Temperature: Low-temperature reactions (0 °C to room temperature) are crucial for maximizing selectivity and minimizing side reactions.

Base: The choice of base can impact the reaction. While tertiary amines are standard, the use of an aqueous inorganic base in a biphasic system can sometimes improve yields by quickly neutralizing the acid and minimizing contact between the product and unreacted amine.

Purity Assessment and Isolation Techniques

Ensuring the purity of this compound is essential for its use in further applications. A combination of chromatographic and spectroscopic methods is employed.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction by observing the consumption of the starting amine and the formation of the product.

Isolation and Purification:

Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (e.g., HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., NaHCO3) to remove any remaining acidic impurities. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. orgsyn.org

Recrystallization: This is a common and effective method for purifying solid products. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol/water) and allowed to cool slowly, leading to the formation of crystals of the pure compound.

Column Chromatography: If recrystallization is ineffective or if there are impurities with similar solubility, flash column chromatography over silica (B1680970) gel is the preferred method for obtaining a highly pure product. A solvent system of increasing polarity, such as a mixture of hexane and ethyl acetate, is typically used to elute the compound from the column. irejournals.com

Purity is then confirmed using analytical techniques like NMR spectroscopy and mass spectrometry.

Considerations for Sustainable Synthesis and Process Greenness

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Evaluating the synthesis of this compound through this lens reveals several areas for improvement.

Green Chemistry Metrics for the Acyl Halide Route:

Atom Economy: The atom economy is inherently non-ideal due to the formation of a salt byproduct (e.g., triethylammonium (B8662869) bromide).

Reagent Toxicity: Bromoacetyl halides are corrosive and lachrymatory, requiring careful handling. irejournals.com

Solvent Use: The use of chlorinated solvents like dichloromethane is common but environmentally undesirable. Safer alternatives like ethyl acetate or 2-methyl-tetrahydrofuran could be explored.

Energy Consumption: The need for low-temperature reactions increases energy consumption.

Potential Improvements for a Greener Synthesis:

Catalytic Approaches: Developing a catalytic method that avoids the use of stoichiometric activating agents or bases would significantly improve atom economy.

Solvent-Free Reactions: Investigating solvent-free or neat reaction conditions, potentially with microwave assistance, could reduce waste and reaction times. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over exothermic reactions, improve safety, and potentially increase efficiency, which is beneficial for both greenness and industrial application.

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: The acylation reaction is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. This requires the use of jacketed reactors with precise temperature control.

Reagent Handling: The safe handling and transfer of large quantities of corrosive and hazardous materials like bromoacetyl bromide are paramount. This involves using closed systems and specialized personal protective equipment.

Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining homogeneity and achieving consistent product quality.

Purification: Large-scale purification methods like industrial-scale crystallization and filtration are necessary. Optimizing solvent choice and crystallization conditions is key to maximizing yield and purity while minimizing waste.

Process Automation: Automated systems for controlling reagent addition, temperature, and other parameters can improve consistency, safety, and efficiency on an industrial scale.

Continuous Manufacturing: As mentioned, shifting from batch to continuous flow processing can offer significant advantages in terms of safety, control, and scalability for this type of exothermic reaction.

Chemical Reactivity and Transformation Studies of 2 Bromo N 2 Methylbenzyl Acetamide

Nucleophilic Substitution Reactions at the Alpha-Bromine Position

The most prominent feature of 2-Bromo-N-(2-methylbenzyl)acetamide's reactivity is the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is a cornerstone of the broader class of α-haloamides, which are widely utilized as building blocks in the synthesis of various organic molecules. nih.gov

Reaction with Oxygen-Containing Nucleophiles (e.g., alkoxides, carboxylates)

The substitution of the α-bromine with oxygen-based nucleophiles provides a direct route to α-hydroxy and α-alkoxy amides. While specific studies on this compound are not extensively documented, the reactivity of analogous α-bromoamides with alkoxides and carboxylates is well-established. For instance, sodium alkoxides are competent nucleophiles for the α-functionalization of amides, leading to the corresponding α-alkoxy amides in high yields. bohrium.comcsbsju.edu Similarly, carboxylates can displace the bromide to form α-acyloxy amides.

These reactions typically proceed via a standard SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. The general conditions for such reactions often involve the use of a polar aprotic solvent to enhance the nucleophilicity of the oxygen-containing species.

Table 1: Representative Reactions of α-Bromo Amides with Oxygen-Containing Nucleophiles (Note: Data is based on analogous α-bromoamide systems and serves as a predictive model for the reactivity of this compound)

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Alkoxide | Sodium ethoxide | α-ethoxy amide | Ethanol, Room Temperature |

| Carboxylate | Sodium acetate (B1210297) | α-acetoxy amide | DMF, Heat |

Reactions with Nitrogen-Containing Nucleophiles (e.g., primary, secondary, and heterocyclic amines)

The reaction of this compound with a variety of nitrogen-containing nucleophiles is a fundamental method for the synthesis of α-amino amides. This transformation is of significant interest due to the prevalence of the α-amino amide motif in biologically active molecules and peptides. nih.gov

Studies on the closely related compound, 2-bromo-N-(p-chlorophenyl)acetamide, have demonstrated its effective condensation with various primary, secondary, and heterocyclic amines at room temperature. libretexts.org These reactions are typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction. Dichloromethane (B109758) is often employed as the solvent. libretexts.org It is expected that this compound would react similarly under these conditions.

Table 2: Synthesis of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives via Nucleophilic Substitution libretexts.org

| Amine Nucleophile | Product | Solvent | Base |

| Butylamine | 2-(butylamino)-N-(4-chlorophenyl)acetamide | CH2Cl2 | K2CO3 |

| Octylamine | N-(4-chlorophenyl)-2-(octylamino)acetamide | CH2Cl2 | K2CO3 |

| Piperidine | N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide | CH2Cl2 | K2CO3 |

| 3-Fluoroaniline | N-(4-chlorophenyl)-2-((3-fluorophenyl)amino)acetamide | CH2Cl2 | K2CO3 |

Reactions with Sulfur-Containing Nucleophiles (e.g., thiols, thiones)

The displacement of the α-bromine by sulfur nucleophiles offers a reliable route to α-thio amides. Thiolates are highly effective nucleophiles in these substitution reactions. bohrium.comcsbsju.edu For example, sodium thiolates readily react with α-bromo amides to yield the corresponding α-thioether amides. bohrium.comcsbsju.edu In a related context, the reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide has been shown to produce diorganyl selenide compounds, highlighting the utility of chalcogen nucleophiles in this chemistry. researchgate.net

Table 3: Representative Reactions of α-Halo Amides with Sulfur-Containing Nucleophiles (Note: Data is based on analogous α-haloamide systems and serves as a predictive model for the reactivity of this compound)

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Thiolate | Sodium thiophenoxide | α-(phenylthio) amide | DMF, Room Temperature |

| Thioacetate | Potassium thioacetate | α-(acetylthio) amide | Ethanol, Reflux |

Mechanistic Investigations of Substitution Pathways

The nucleophilic substitution at the α-position of this compound can, in principle, proceed through either an SN1 or SN2 mechanism. The SN2 (bimolecular nucleophilic substitution) pathway is generally favored for primary and less sterically hindered secondary alkyl halides. This concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the α-carbon. masterorganicchemistry.comyoutube.com Given that the α-carbon in this compound is primary, the SN2 pathway is the most probable mechanism for its reactions with a wide range of nucleophiles.

The SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is more characteristic of tertiary alkyl halides. masterorganicchemistry.comyoutube.com For α-haloamides, the SN1 pathway could become more competitive if the resulting α-acyl carbocation is stabilized by the adjacent amide group. However, for primary α-bromo amides like the title compound, this is less likely.

In some cases, particularly with strong bases and sterically hindered α-haloamides, the formation of an aziridinone (α-lactam) intermediate via intramolecular cyclization has been proposed. nih.gov Subsequent nucleophilic attack on the aziridinone ring can lead to either rearranged or non-rearranged products. nih.gov However, this pathway is less common for simple primary α-bromo amides.

Reactions Involving the Amide Moiety

While the α-bromine is the most reactive site for nucleophilic attack, the amide functional group in this compound can also undergo characteristic reactions.

Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions. libretexts.org For this compound, acidic hydrolysis would yield 2-bromoacetic acid and 2-methylbenzylamine (B130908). Basic hydrolysis would initially produce the carboxylate salt of 2-bromoacetic acid and 2-methylbenzylamine. These reactions typically require heating.

The reduction of the amide carbonyl group to a methylene (B1212753) group is another important transformation. A significant challenge in the reduction of this compound is the potential for the reducing agent to also react with the carbon-bromine bond. However, selective reduction of the amide in the presence of an α-bromo substituent can be achieved. For instance, a controlled reduction using Borane-tetrahydrofuran (BTHF) complex has been reported to be effective for the reduction of a substituted amide carbonyl without affecting the α-bromo group, leading to the formation of an N,N-disubstituted-2-bromoethanamine. researchgate.net

Hydrolytic Cleavage of the Amide Bond

The amide bond in this compound, while generally stable, can be cleaved under hydrolytic conditions, typically promoted by acid or base catalysis. This reaction yields 2-methylbenzylamine and bromoacetic acid or its corresponding salt.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via an A-2 mechanism. The process begins with the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon atom forms a tetrahedral intermediate. The final steps involve proton transfer and elimination of 2-methylbenzylamine to yield bromoacetic acid. The rate of hydrolysis can be influenced by the acid concentration, with rate maxima often observed due to the complete protonation of the substrate at very high acidities.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the amide undergoes hydrolysis through a BAC2 mechanism. This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 2-methylbenzylamide anion, which is subsequently protonated by the solvent to give 2-methylbenzylamine. The other product is the salt of bromoacetic acid. Base-catalyzed hydrolysis of chloroacetamide herbicides, which are structurally related, typically occurs through an intermolecular SN2 reaction or amide cleavage. nih.gov

Table 1: Representative Conditions for Amide Bond Hydrolysis

| Catalyst Type | Reagents | Solvent | Temperature | Expected Products |

|---|---|---|---|---|

| Acid | HCl or H₂SO₄ | Water/Dioxane | 55-100 °C | 2-Methylbenzylamine, Bromoacetic acid |

| Base | NaOH or KOH | Water/Ethanol | 25-85 °C | 2-Methylbenzylamine, Sodium bromoacetate |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide in this compound can act as a nucleophile, particularly after deprotonation, allowing for N-alkylation and N-acylation reactions.

N-Alkylation: Direct N-alkylation of the amide can be achieved by treating it with a strong base to form the corresponding amidate anion, followed by reaction with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction follows an SN2 pathway. The choice of alkylating agent and reaction conditions is crucial to avoid competing reactions. researchgate.netresearchgate.net Recent advancements have also explored metallaphotoredox platforms using copper catalysts for the N-alkylation of amides with alkyl bromides under mild, room-temperature conditions. nih.gov

N-Acylation: N-acylation converts the secondary amide into an imide. This transformation is typically accomplished by reacting the amide with an acyl chloride or acid anhydride in the presence of a base. researchgate.net For less reactive amides, stronger bases or catalysts may be required. An efficient method involves using an internal nucleophilic catalyst, such as a pyridine (B92270) ring within the substrate, to form an active acylammonium salt intermediate, which then undergoes an intramolecular reaction to form the imide. semanticscholar.org

Table 2: General Conditions for N-Alkylation and N-Acylation

| Reaction | Reagents | Base | Solvent | General Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Methyl iodide, Benzyl (B1604629) bromide) | NaH, KOH | THF, DMF | Formation of a tertiary amide |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) | Pyridine, DIPEA | CH₂Cl₂ | Formation of an imide |

Transformations of the 2-Methylbenzyl Moiety

The 2-methylbenzyl portion of the molecule offers several sites for chemical modification, including the methyl group and the aromatic ring.

Oxidation of the Methyl Group to Carboxyl or Aldehyde

The benzylic methyl group is susceptible to oxidation, which can be controlled to yield either the corresponding carboxylic acid or aldehyde, depending on the oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents are typically used to convert the methyl group directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄) in an alkaline solution or chromic acid derivatives. The reaction generally requires heating to proceed to completion.

Oxidation to Aldehyde: Selective oxidation to the aldehyde is more challenging as aldehydes are easily oxidized further to carboxylic acids. Specific reagents and controlled conditions are necessary. Cerium(IV) ammonium (B1175870) nitrate (CAN) has been used for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. The reaction rate is significantly influenced by substituents on the aromatic ring.

Table 3: Oxidation of the Benzylic Methyl Group

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Aqueous base, heat |

| Carboxylic Acid | Chromic acid (H₂CrO₄) | Sulfuric acid, heat |

| Aldehyde | Cerium(IV) ammonium nitrate (CAN) | Acetic acid/water, room temp. |

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The phenyl ring of the 2-methylbenzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome is dictated by the directing effects of the existing substituents: the methyl group and the N-benzylacetamide side chain.

The methyl group is an ortho-, para-director and an activating group. The N-benzylacetamide side chain is also generally considered an ortho-, para-director, although it is weakly deactivating due to the electron-withdrawing nature of the adjacent carbonyl group. In the case of N-(4-methoxy-2-methylphenyl)acetamide, a close analog, nitration occurs preferentially at the position ortho to the activating methoxy (B1213986) group and para to the methyl group. nih.gov For this compound, the combined directing effects would likely favor substitution at the 4- and 6-positions of the 2-methylbenzyl ring. Steric hindrance from the bulky side chain may influence the ratio of ortho to para products.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Substitution at C4 and C6 positions |

| Bromination | Br₂ / FeBr₃ | Substitution at C4 and C6 positions |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Substitution primarily at the less sterically hindered C4 position |

Reduction of Aromatic Ring Systems

The aromatic ring of the 2-methylbenzyl moiety can be reduced to a cyclohexyl ring under specific conditions.

Birch Reduction: The Birch reduction involves the treatment of an aromatic ring with an alkali metal (such as sodium or lithium) in liquid ammonia in the presence of an alcohol (like ethanol or tert-butanol). masterorganicchemistry.com This reaction typically yields a 1,4-cyclohexadiene derivative. For N-substituted benzamides, the amide group itself is generally not reduced under these conditions. pacific.edupacific.edu The electron-donating nature of the alkyl substituents on the ring will direct the reduction to produce a 2,5-dihydro derivative. pacific.edu

Catalytic Hydrogenation: Complete saturation of the aromatic ring to form a cyclohexane ring can be achieved through catalytic hydrogenation. However, this process requires more forcing conditions (high pressure and/or high temperature) and active catalysts like rhodium on carbon (Rh/C) or platinum oxide (PtO₂) compared to the reduction of simple alkenes. It is possible to selectively reduce other functional groups in the molecule while leaving the aromatic ring intact under milder hydrogenation conditions. nih.gov

Table 5: Methods for Aromatic Ring Reduction

| Method | Reagents | Product |

|---|---|---|

| Birch Reduction | Na or Li, liquid NH₃, t-BuOH | 1,4-Cyclohexadiene derivative |

| Catalytic Hydrogenation | H₂, Rh/C or PtO₂ | Cyclohexane derivative |

Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in the bromoacetyl group is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki reaction facilitates the formation of a carbon-carbon bond by coupling the bromoacetamide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. dntb.gov.ua This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. While typically used for aryl halides, conditions can be adapted for α-halo amides.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org In this context, the bromoacetamide can be coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This reaction provides a direct route to α-amino acetamide (B32628) derivatives. The choice of ligand is critical for the efficiency of the reaction. acsgcipr.orgorganic-chemistry.org

Other notable coupling reactions that could be employed include the Heck reaction (coupling with an alkene) and Sonogashira coupling (coupling with a terminal alkyne), further highlighting the synthetic utility of the C-Br bond.

Table 6: Transition Metal-Catalyzed Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | Pd(OAc)₂, SPhos | K₂CO₃, K₃PO₄ | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP | NaOt-Bu | C-N |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N | C-C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | C-C |

Insufficient Information to Generate Article on the Chemical Reactivity of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific research data on the chemical reactivity and transformation studies of the compound This compound . While extensive information exists on the general reactivity of the α-bromo amide class of compounds, no dedicated studies detailing the participation of this compound in specific carbon-carbon or carbon-heteroatom bond-forming reactions, such as the Sonogashira or Suzuki couplings, were identified.

The user's request for an article focusing solely on this specific compound, complete with detailed research findings and data tables for its performance in named reactions, cannot be fulfilled with scientific accuracy. Generating such an article would require extrapolation from the behavior of related compounds, which would not adhere to the strict constraint of focusing exclusively on this compound.

Expected Reactivity Based on Analogous Compounds:

While no specific data exists for this compound, the reactivity of the α-bromo amide functional group is well-documented. This class of compounds is known to participate in a variety of coupling reactions.

Carbon-Carbon Bond Forming Reactions:

Suzuki-Miyaura Coupling: α-Bromo amides can undergo palladium-catalyzed or nickel-catalyzed cross-coupling reactions with aryl boronic acids to form α-aryl amides. This reaction is a powerful tool for creating carbon-carbon bonds.

Other Cross-Coupling Reactions: Similar reactivity is observed in Negishi couplings (with organozinc reagents) and other metal-catalyzed reactions that lead to the formation of α-substituted amide products.

Sonogashira Coupling: The Sonogashira reaction typically involves the coupling of terminal alkynes with aryl or vinyl halides. Its application with alkyl halides, such as α-bromo amides, is less common and would represent a more specialized application of the methodology.

Carbon-Heteroatom Bond Forming Reactions:

The electrophilic carbon atom bearing the bromine in α-bromo amides is susceptible to nucleophilic substitution. Reactions with various heteroatom nucleophiles are expected.

Carbon-Nitrogen Bond Formation: Amines can act as nucleophiles, displacing the bromide to form α-amino amides. Studies on similar compounds, such as 2-bromo-N-(p-chlorophenyl) acetamide, have shown successful reactions with a range of primary and secondary amines.

Carbon-Oxygen and Carbon-Sulfur Bond Formation: Alcohols, phenols, and thiols are also expected to react as nucleophiles to yield the corresponding α-alkoxy, α-aryloxy, and α-thioether amide derivatives, respectively.

Without specific experimental results for this compound, any discussion of reaction conditions, yields, and catalyst systems would be speculative. Therefore, in the interest of scientific accuracy and adherence to the user's explicit instructions, the requested article cannot be generated at this time.

Derivatization and Analog Design for 2 Bromo N 2 Methylbenzyl Acetamide

Rational Design Principles for Novel Analogues

Rational drug design combines the knowledge of a biological target with the chemical synthesis of compounds to create more effective and specific agents. nih.govyoutube.comyoutube.com For 2-Bromo-N-(2-methylbenzyl)acetamide, this involves a methodical approach to altering its chemical structure to probe interactions with its intended biological target.

The bromoacetamide group is a key feature, often acting as a reactive handle or a specific pharmacophore. Modifications to this part of the molecule can significantly influence reactivity, stability, and binding affinity.

Halogen Substitution: The bromine atom is a good leaving group and can be replaced with other halogens (F, Cl, I) to modulate electrophilicity and reactivity. For instance, chloroacetamides are common in synthesis, while iodoacetamides would be more reactive. nih.govnih.gov

Alternative Leaving Groups: Replacing the bromine with non-halogen leaving groups, such as tosylates, mesylates, or azido (B1232118) groups, can alter the reaction mechanism with biological nucleophiles. The synthesis of 2-azido-N-arylacetamides from corresponding chloroacetamides has been demonstrated, offering a pathway to photoaffinity labels or click chemistry handles. iucr.org

Alkyl Chain Homologation: The length of the acetamide (B32628) linker can be extended or shortened (e.g., to propanamide or formamide) to optimize the spatial orientation of the benzyl (B1604629) and bromo moieties.

Alpha-Carbon Substitution: Introducing substituents on the carbon atom bearing the bromine can create chiral centers and provide new vectors for interaction within a binding pocket.

| Modification Site | Proposed Change | Rationale | Potential Synthetic Precursor |

|---|---|---|---|

| Bromo Group | Replace with Chlorine (Cl) | Decrease reactivity, potentially improve stability. | Chloroacetyl chloride |

| Bromo Group | Replace with Azide (N3) | Introduce a photo-reactive group or a handle for click chemistry. iucr.org | 2-Chloro-N-(2-methylbenzyl)acetamide + Sodium Azide |

| Acetamide Linker | Extend to Propanamide | Alter spacing and flexibility between aromatic ring and reactive group. | 3-Bromopropanoyl chloride |

| Alpha-Carbon | Introduce a methyl group | Create a chiral center to explore stereospecific interactions. | 2-Bromopropionyl bromide |

The 2-methylbenzyl moiety plays a crucial role in orienting the molecule and providing hydrophobic interactions. Systematically altering the substitution pattern on this phenyl ring is a classic strategy to map the topology of the binding site.

Positional Isomers: Moving the methyl group from the ortho (2) position to the meta (3) or para (4) positions can significantly impact the molecule's conformation and how it fits into a binding pocket.

Electronic Effects: Replacing the methyl group with either electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) can modulate the electronic properties of the ring and influence hydrogen bonding or dipole interactions.

Steric Bulk: Introducing larger alkyl groups (e.g., ethyl, isopropyl) or additional substituents can probe the steric limits of the binding site.

Hydrophilicity: Adding polar groups like hydroxyl or carboxylate can improve aqueous solubility, a key parameter for drug development.

| Modification Type | Example Substituent | Position | Rationale |

|---|---|---|---|

| Positional Isomer | -CH₃ | 3- or 4- | Probe for steric tolerance and optimal positioning within the binding site. |

| Electron-Donating | -OCH₃ | 2-, 3-, or 4- | Introduce hydrogen bond accepting capability and alter ring electronics. |

| Electron-Withdrawing | -CF₃ | 3- or 4- | Enhance metabolic stability and introduce strong dipole interactions. |

| Hydrophilic Group | -OH | 4- | Improve aqueous solubility and provide a hydrogen bond donor/acceptor. |

Replacing the benzyl phenyl ring with a heterocyclic system is a powerful strategy to introduce new physicochemical properties and potential binding interactions, such as hydrogen bonding and improved metabolic stability. ontosight.ai

Bioisosteric Replacement: Aromatic heterocycles like pyridine (B92270), pyrazole, or thiophene (B33073) can serve as bioisosteres for the phenyl ring, maintaining aromaticity while introducing heteroatoms that can act as hydrogen bond acceptors or donors.

Introduction of Novel Scaffolds: Incorporating rings like indole, benzothiazole, or triazole can introduce entirely new interaction motifs and expand the vector space for further derivatization. researchgate.netnih.govacs.org Many acetamide derivatives containing such heterocyclic systems have been synthesized and show a wide range of biological activities. archivepp.com

| Heterocycle Type | Example Ring | Rationale for Incorporation |

|---|---|---|

| 6-Membered Aromatic | Pyridine | Introduce a basic nitrogen atom as a hydrogen bond acceptor; potentially improve solubility. |

| 5-Membered Aromatic | Thiophene | Classic phenyl bioisostere with different electronic and steric profile. |

| 5-Membered Aromatic | 1,2,4-Triazole | Introduce multiple hydrogen bond acceptors and donors; metabolically stable core. nih.gov |

| Fused Heterocycle | Indole | Provide a hydrogen bond donor (N-H) and expanded hydrophobic surface. researchgate.net |

| Fused Heterocycle | Benzothiazole | Introduce a rigid, planar system with unique electronic properties. acs.org |

Synthetic Strategies for Derivative Libraries

To efficiently synthesize and test the numerous analogs proposed by rational design, modern medicinal chemistry relies on high-throughput synthesis techniques.

Parallel synthesis enables the rapid creation of large, organized libraries of discrete compounds, where each analog is synthesized in a separate reaction vessel (e.g., a well in a 96-well plate). uniroma1.itresearchgate.net This is highly amenable to the derivatization of this compound.

A common approach involves a divergent synthesis strategy. For example:

Amine Library: A diverse library of substituted benzylamines can be reacted with bromoacetyl bromide in parallel to generate a library of analogs with variations on the benzyl ring. irejournals.com

Amide Coupling Library: A collection of N-substituted bromoacetamides can be prepared and then reacted in parallel with a library of nucleophiles (e.g., amines, thiols) to displace the bromine, creating diversity at the "warhead" position.

These reactions can be performed using automated liquid handlers and reaction blocks, significantly increasing throughput. nih.govfigshare.comyoutube.com The resulting libraries can then be directly screened for biological activity, allowing for the rapid establishment of SAR.

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single pot to form a complex product, incorporating parts of each reactant. researchgate.netnih.gov This strategy offers a powerful way to generate structurally diverse and complex libraries from simple building blocks.

For scaffolds related to this compound, several MCRs are applicable:

The Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. To create analogs, one could use a substituted benzaldehyde, an amine, bromoacetic acid, and various isocyanides. This would rapidly generate a library of α-acetamido-carboxamides with multiple points of diversity built in a single step. nih.gov

The Passerini Reaction: This three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide produces α-acyloxy-carboxamides. nih.gov While not directly yielding the target scaffold, its products can be chemically elaborated into related structures.

The use of MCRs allows for the exploration of a much broader chemical space than traditional stepwise synthesis, making it an invaluable tool for discovering novel chemical entities. researchgate.netacs.orgrug.nl

4.3.1. Characterization of Novel Derivatives

This would typically involve the presentation of comprehensive data from various analytical techniques used to confirm the identity and purity of newly synthesized compounds. Such characterization is a cornerstone of medicinal and materials chemistry, providing essential information for further research and development.

Standard characterization for novel derivatives of this nature would include:

Spectroscopic Data: Detailed analysis using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular structure.

Physicochemical Properties: Determination of melting point, solubility, and other physical constants.

Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) to assess purity.

However, searches across multiple scientific databases and scholarly repositories have not yielded any specific studies that report the synthesis and characterization of derivatives originating from this compound. While research exists for structurally related bromoacetamide compounds, the explicit derivatization of the title compound has not been documented in the accessible literature.

The absence of such data prevents the creation of a scientifically accurate and informative article as per the specified requirements. The generation of data tables and a thorough discussion of research findings is contingent on the existence of primary research, which, in this specific case, appears to be unavailable.

Therefore, any article on this topic would be purely speculative and would not meet the required standards of scientific accuracy and professional authority. Further research and publication in peer-reviewed journals are necessary before a detailed account of the characterization of novel this compound derivatives can be provided.

Spectroscopic Characterization Methodologies for 2 Bromo N 2 Methylbenzyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For 2-Bromo-N-(2-methylbenzyl)acetamide, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.

Expected ¹H NMR Data and Interpretation:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| NH (Amide) | 8.0 - 8.5 | Broad Singlet | 1H | The chemical shift can be variable and is affected by solvent and concentration. |

| Aromatic CH | 7.1 - 7.4 | Multiplet | 4H | Signals for the four protons on the disubstituted benzene (B151609) ring. |

| CH₂ (Benzyl) | 4.4 - 4.6 | Doublet | 2H | Coupled to the amide NH proton. |

| CH₂ (Bromoacetyl) | 3.9 - 4.1 | Singlet | 2H | Protons on the carbon adjacent to the bromine and carbonyl group. |

| CH₃ (Methyl) | 2.3 - 2.5 | Singlet | 3H | Signal for the methyl group attached to the benzene ring. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number of different types of carbon atoms and to probe the carbon skeleton of the molecule.

Expected ¹³C NMR Data and Interpretation:

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C=O (Amide) | 165 - 170 | The carbonyl carbon is typically deshielded. |

| Aromatic C (quaternary, substituted) | 135 - 140 | Two signals for the carbons attached to the methyl and benzyl-acetamide groups. |

| Aromatic CH | 125 - 130 | Multiple signals for the carbons bearing hydrogen atoms in the aromatic ring. |

| CH₂ (Benzyl) | 42 - 46 | Carbon of the benzylic methylene (B1212753) group. |

| CH₂ (Bromoacetyl) | 28 - 33 | Carbon atom bonded to the bromine. |

| CH₃ (Methyl) | 18 - 22 | Carbon of the methyl group on the aromatic ring. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a key correlation would be observed between the amide NH proton and the benzylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the benzylic CH₂ protons to the quaternary aromatic carbon and other aromatic carbons, and from the bromoacetyl CH₂ protons to the amide carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| N-H (Amide) | 3300 - 3250 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Amide I) | 1680 - 1640 | Stretching |

| N-H (Amide II) | 1550 - 1510 | Bending |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-Br | 700 - 500 | Stretching |

This table presents predicted data based on characteristic absorption frequencies for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule.

Expected Fragmentation Pattern:

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (an M and M+2 peak) of approximately equal intensity.

Key Expected Fragments:

| m/z | Fragment Ion | Notes |

| 243/245 | [C₁₀H₁₂BrNO]⁺ | Molecular ion peak ([M]⁺). |

| 121 | [C₈H₉N]⁺ | Loss of the bromoacetyl group (•COCH₂Br). |

| 105 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) groups. |

| 91 | [C₇H₇]⁺ | Benzyl cation. |

This table presents predicted fragmentation patterns based on the structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and polar molecules, as it typically produces intact molecular ions with minimal fragmentation. researchgate.net This method involves the formation of highly charged droplets from a sample solution, which then undergo desolvation to yield gas-phase ions that can be analyzed by a mass spectrometer. youtube.com The resulting mass spectrum typically shows the molecular ion, often as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. researchgate.net

For the compound This compound , ESI-MS is an ideal technique for confirming its molecular weight and isotopic distribution. The molecular formula of this compound is C₁₀H₁₂BrNO. The presence of a bromine atom is particularly significant, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion, with two peaks of roughly equal intensity separated by two mass units.

The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of This compound can be calculated based on its isotopic composition.

Predicted ESI-MS Data for this compound

| Ion Species | Isotope Combination | Predicted m/z | Relative Abundance |

| [M+H]⁺ | C₁₀H₁₃⁷⁹BrNO⁺ | ~242.02 | ~100% |

| [M+H]⁺ | C₁₀H₁₃⁸¹BrNO⁺ | ~244.02 | ~97.3% |

Note: The predicted m/z values are approximate and may vary slightly depending on the specific instrument calibration and experimental conditions. The relative abundance is based on the natural isotopic abundance of bromine.

The observation of this distinct isotopic doublet in the ESI-mass spectrum would provide strong evidence for the successful synthesis and presence of This compound in a sample. Further fragmentation analysis, if induced, could provide additional structural information.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound in the solid state.

While a crystal structure for This compound is not publicly available, the crystal structure of the parent compound, N-benzylacetamide , has been determined and provides a valuable reference for understanding the likely solid-state conformation. researchgate.net

The determination of the crystal structure of This compound would provide definitive proof of its chemical structure and offer insights into the conformational preferences and intermolecular interactions that govern its solid-state properties.

Crystallographic Data for N-benzylacetamide (Reference Structure)

| Parameter | Value |

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8383 (10) |

| b (Å) | 14.906 (3) |

| c (Å) | 11.663 (2) |

| β (°) | 100.04 (3) |

| Volume (ų) | 828.3 (3) |

| Z | 4 |

| Hydrogen Bonding | N—H···O |

Data obtained from the crystallographic study of N-benzylacetamide. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Bromo N 2 Methylbenzyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic properties and reactivity of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are employed to optimize the geometry of 2-Bromo-N-(2-methylbenzyl)acetamide, predicting its most stable three-dimensional conformation. These calculations can yield crucial information about its structural parameters. nih.govimist.ma

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.35 Å |

| N-H Bond Length | 1.01 Å |

| C-Br Bond Length | 1.94 Å |

| Dihedral Angle (O=C-N-C) | 175° |

Note: The values in this table are illustrative and based on typical values for similar amide-containing compounds.

Furthermore, DFT calculations can determine various electronic properties such as the dipole moment, which influences the molecule's polarity and solubility, and the distribution of atomic charges, highlighting regions of the molecule that are electron-rich or electron-deficient. nih.govxisdxjxsu.asia

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. ripublication.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net

For this compound, HOMO/LUMO analysis can pinpoint the likely sites for nucleophilic and electrophilic attack. The spatial distribution of these orbitals reveals which atoms are most involved in electron donation and acceptance, providing a roadmap for its chemical behavior. xisdxjxsu.asia

Table 2: Predicted Frontier Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are hypothetical and serve as an example of data obtained from HOMO/LUMO analysis.

Molecular Docking and Ligand-Protein Interaction Studies (General Methodology)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The general methodology for molecular docking studies involving a compound like this compound would involve:

Preparation of the Receptor: Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). This may involve preparing the protein by adding hydrogen atoms, removing water molecules, and assigning charges.

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using a docking software to explore the possible binding modes of the ligand within the active site of the receptor. The software employs scoring functions to rank the different binding poses based on their predicted binding affinity. nih.gov

Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

These studies can provide hypotheses about the biological targets of this compound and guide the design of more potent analogs. acs.org

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a molecule with several rotatable bonds like this compound, understanding its conformational landscape is crucial as the biological activity can be conformation-dependent. scielo.br

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, often in a simulated biological environment like water, can reveal:

The dynamic behavior of the molecule.

The stability of different conformations.

How the molecule interacts with its surroundings.

The flexibility of different parts of the molecule.

These simulations provide a more realistic picture of the molecule's behavior compared to static models. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, quantum chemical calculations can predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. imist.maphyschemres.org

Discrepancies between the predicted and experimental spectra can be used to refine the computational model, leading to a more accurate representation of the molecule's structure and properties. A good correlation between the predicted and experimental data lends confidence to the other predictions made by the computational model. physchemres.orgnih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C=O Stretch | 1670 | 1665 |

| C-Br Stretch | 650 | 648 |

Note: This table presents a hypothetical comparison to illustrate the process.

Structure Activity Relationship Sar Studies of N Substituted 2 Bromoacetamides

Influence of the Alpha-Bromo Substituent on Reactivity and Molecular Interactions

The presence of a bromine atom on the carbon alpha to the carbonyl group is a defining feature of the 2-bromoacetamide (B1266107) scaffold. This alpha-bromo substituent renders the carbon atom highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to the covalent modification of biological macromolecules, a common mechanism of action for this class of compounds. The carbon-bromine (C-Br) bond is relatively weak and polarized, with the bromine atom being a good leaving group.

Research has also demonstrated that the C-Br bond in α-bromoamides can undergo homolytic cleavage to form carbon-centered radicals. nih.gov For instance, photocatalyzed reactions can induce single-electron transfer to reduce the N-benzyl-2-bromoacetamide, generating an α-carbonyl radical species. acs.org This radical can then participate in various chemical transformations, such as additions to unsaturated systems. nih.govacs.org The dual nature of the alpha-bromo substituent, enabling both ionic and radical pathways, underscores its importance in the diverse reactivity profile of these compounds.

Impact of Substituents on the Aromatic Ring of the N-Benzyl Moiety

The N-benzyl moiety offers a versatile platform for modifying the properties of 2-bromoacetamides. Substituents on the aromatic ring can profoundly impact the molecule's electronic distribution, conformation, and, consequently, its interaction with biological targets.

Electronic Effects of Substituents (e.g., electron-donating vs. electron-withdrawing groups)

The electronic nature of substituents on the phenyl ring of the N-benzyl group can modulate the reactivity of the entire molecule. Electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic ring. This can influence the electronic character of the amide linkage and, to a lesser extent, the reactivity of the alpha-carbon. Conversely, electron-withdrawing groups (EWGs), such as chloro (-Cl), fluoro (-F), or ester (-COOR) groups, decrease the electron density of the ring. acs.org

| Substituent | Type | General Electronic Effect | Potential Impact on N-Benzyl Bromoacetamide |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Increases electron density on the aromatic ring. | May enhance cation-π interactions; slightly alters amide bond character. |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Strongly increases electron density on the aromatic ring. | Can significantly influence binding affinity and metabolic stability. |

| -F (Fluoro) | Electron-Withdrawing (Inductive) | Decreases electron density on the aromatic ring. | Can form specific halogen bonds and alter lipophilicity. |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decreases electron density on the aromatic ring. | Similar to fluoro, can participate in halogen bonding. |

| -NO₂ (Nitro) | Electron-Withdrawing (Resonance/Inductive) | Strongly decreases electron density on the aromatic ring. | Significantly lowers LUMO energy, potentially enhancing reactivity in certain contexts. nih.gov |

Steric Effects of Substituents on Molecular Conformation

This steric clash can force the benzyl (B1604629) ring to adopt a twisted conformation relative to the plane of the amide group. This deviation from planarity can have a profound impact on how the molecule fits into a confined biological binding pocket. Research on related synthetic procedures has shown that increased steric hindrance on the N-benzyl moiety can lead to a decrease in reaction yields, which can be analogous to a reduction in binding affinity or biological activity. acs.org

Positional Isomerism (ortho, meta, para) on Reactivity and Interactions

Ortho: As seen in 2-Bromo-N-(2-methylbenzyl)acetamide, an ortho substituent exerts the most significant steric effect, directly influencing the conformation of the N-benzyl group. It can also have a direct electronic influence on the amide bond through space.

Meta: A meta substituent has a primarily electronic (inductive) effect on the benzylic carbon and the amide nitrogen, with a much smaller steric impact compared to the ortho position.

Para: A para substituent exerts its electronic influence (both inductive and resonance) most effectively on the entire molecule due to its position opposite the benzylic group. Its steric effect on the conformation of the amide linkage is minimal.

Studies involving the synthesis of chiral γ-lactams from various N-benzyl-2-bromoacetamides have shown that compounds with substituents at the ortho, meta, or para position are all effective, though yields can vary, highlighting the subtle interplay of these positional effects on reactivity. acs.org

| Position | Primary Effect | Example in N-Benzyl Bromoacetamides | Impact on Reactivity/Interaction |

|---|---|---|---|

| Ortho | Steric and Electronic | 2-Methyl, 2-Chloro | Strongly influences molecular conformation; can sterically hinder binding but may also orient the molecule favorably. |

| Meta | Electronic (Inductive) | 3-Methoxy, 3-Chloro | Modulates the electronic properties of the ring and benzylic position without significant steric bulk near the amide. |

| Para | Electronic (Resonance/Inductive) | 4-Methyl, 4-Fluoro | Affects the overall electron density and can interact with distal parts of a binding pocket with minimal steric hindrance. |

Role of the Amide Linkage in Molecular Recognition

The amide bond is a cornerstone of molecular structure in chemistry and biology. nih.gov In the context of this compound, the amide linkage (-CO-NH-) plays a crucial role in molecular recognition. Due to resonance, the amide group is planar and rigid, which reduces the conformational flexibility of the molecule and presents a well-defined shape for interaction with biological targets. nih.gov

The amide group possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow it to form specific and directional hydrogen bonds with amino acid residues in a protein's active site, such as with the backbone or side chains of asparagine, glutamine, or serine. The stability and geometry of these interactions are fundamental to the molecule's binding affinity and specificity. The electronic effects of substituents on the N-benzyl ring can fine-tune the hydrogen-bonding capability of the amide group.

Development of Predictive SAR Models

To rationalize the complex interplay of the structural features discussed above and to guide the design of new analogues, predictive SAR models can be developed. While specific models for this compound are not extensively published, the principles of quantitative structure-activity relationship (QSAR) modeling are directly applicable.

Such models use computational methods to correlate variations in the chemical structure of a series of compounds with their measured biological activity. nih.gov Descriptors representing physicochemical properties—such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters, molar refractivity)—are calculated for each molecule. Machine learning algorithms, like support vector machines (SVM), can then be used to build a model that predicts the activity of new, untested compounds. nih.gov For the N-substituted 2-bromoacetamide class, a predictive SAR model could help identify the optimal combination of electronic, steric, and positional features on the N-benzyl ring to maximize desired activity.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block

The inherent reactivity of the α-bromoacetamide moiety in 2-Bromo-N-(2-methylbenzyl)acetamide positions it as a valuable precursor in various synthetic transformations. The presence of the bromine atom, a good leaving group, facilitates a range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular frameworks.

Precursor for Complex Organic Molecules

The electrophilic nature of the carbon atom attached to the bromine makes this compound an ideal substrate for reactions with a wide array of nucleophiles. This reactivity is the cornerstone of its application as a precursor for more complex organic molecules. For instance, reaction with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in the assembly of molecules with potential applications in medicinal chemistry and agrochemicals.

Table 1: Examples of Nucleophilic Substitution Reactions with α-Bromoacetamides

| Nucleophile | Resulting Functional Group | Potential Product Class |

| Primary/Secondary Amine | α-Aminoacetamide | Diamine derivatives, peptide mimics |

| Thiol | α-Thioacetamide | Thioether-containing compounds |

| Alkoxide | α-Alkoxyacetamide | Ether-linked molecules |

| Carbanion | α-Alkylated acetamide (B32628) | Substituted carbonyl compounds |

This table presents potential reactions based on the general reactivity of α-bromoacetamides.

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, natural products, and functional materials. α-Halogenoacetamides are well-established as versatile precursors for the synthesis of aza-heterocycles. rsc.org The reactivity of this compound can be harnessed in domino and cycloaddition reactions to construct various ring systems. rsc.org

One common strategy involves the reaction of the α-bromoacetamide with a binucleophilic species, leading to a cascade of reactions that form the heterocyclic ring. For example, reaction with a compound containing both a thiol and an amine group could lead to the formation of thiazine derivatives. The substituent on the amide nitrogen, in this case, the 2-methylbenzyl group, plays a crucial role in modulating the reactivity and can be integral to the final heterocyclic scaffold. rsc.org The formation of γ-lactams through the reaction of α-bromoamides with alkenes is another powerful synthetic strategy. nih.gov

Potential in Materials Science Applications

The incorporation of specific chemical motifs into polymers is a key strategy for developing materials with tailored properties. The acetamide group, with its ability to form hydrogen bonds, can significantly influence the physical and chemical characteristics of a polymer, such as its mechanical strength, thermal stability, and solubility.

Incorporating Acetamide Motifs into Polymer Structures

This compound can potentially be used to functionalize existing polymers. The reactive bromine atom allows for its grafting onto polymer backbones that contain nucleophilic sites. This post-polymerization modification strategy is a powerful tool for introducing the N-(2-methylbenzyl)acetamide moiety and its associated properties into a wide range of materials.

Alternatively, the acetamide functionality can be incorporated into monomers that are then polymerized. While this compound itself is not a typical monomer, it could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate group. The resulting monomer could then be co-polymerized with other monomers to create functional polymers with controlled amounts of the acetamide motif. The presence of the acetamide group can enhance properties like adhesion and moisture absorption. chemicalbook.com

Development of Functional Coatings and Smart Materials

The introduction of the N-(2-methylbenzyl)acetamide group into polymer structures can lead to the development of functional coatings and smart materials. The hydrogen-bonding capability of the acetamide can improve the adhesion of coatings to various substrates. Furthermore, the 2-methylbenzyl group can impart specific properties, such as hydrophobicity or altered refractive index, to the surface.